N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide
Description
Introduction to Oxadiazole-Pyridinone Hybrid Scaffolds
Historical Development of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through reactions involving amidoximes and acyl chlorides. Despite its early discovery, widespread interest emerged only in the mid-20th century when its photochemical rearrangements and bioisosteric potential were recognized. The first therapeutic application of a 1,2,4-oxadiazole derivative, oxolamine, debuted in the 1960s as a cough suppressant, validating its pharmacological relevance.
Structural studies revealed that 1,2,4-oxadiazoles mimic ester and amide functionalities while offering superior metabolic stability, making them attractive for drug design. For example, their resistance to hydrolysis addresses a critical limitation of peptide-based therapeutics. Over the past four decades, derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory activities, often through inhibition of enzymes like histone deacetylases (HDACs) and cyclooxygenases (COXs).
Significance of Oxadiazole-Pyridinone Hybrids in Drug Discovery
Oxadiazole-pyridinone hybrids combine the rigidity of the 1,2,4-oxadiazole ring with the hydrogen-bonding capacity of the pyridinone moiety, creating multifunctional scaffolds. This synergy enhances target selectivity and pharmacokinetic properties. For instance:
- The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites.
- Pyridinone’s lactam structure provides hydrogen-bond donor/acceptor pairs, critical for interacting with biological targets like kinases or proteases.
Recent studies highlight such hybrids in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Hybrid derivatives exhibit IC~50~ values in the nanomolar range, outperforming traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in selectivity profiles.
Research Evolution of N-(2-Methoxyethyl) Butanamide Derivatives
The N-(2-methoxyethyl) butanamide moiety introduces flexibility and solubility to otherwise rigid scaffolds. This modification emerged from efforts to optimize bioavailability in CNS-active compounds. For example:
- Methoxyethyl groups enhance blood-brain barrier permeability by modulating logP values.
- Butanamide chains provide conformational freedom, enabling adaptation to diverse binding pockets.
In the context of oxadiazole-pyridinone hybrids, this side chain likely mitigates crystallinity issues common in polyheterocyclic systems, improving formulation stability. A 2020 study demonstrated that analogous N-alkylamide derivatives of 1,2,4-oxadiazoles exhibited 80% oral bioavailability in murine models, underscoring their practical utility.
Current Scientific Paradigm and Research Gaps
The current paradigm emphasizes structure-activity relationship (SAR) optimization of hybrid scaffolds to achieve multi-target engagement. However, critical gaps persist:
- Selectivity Challenges : Many 1,2,4-oxadiazole derivatives inhibit structurally similar enzymes (e.g., COX-1 vs. COX-2), risking off-target effects.
- Synthetic Complexity : Multi-step syntheses of hybrids like N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide hinder large-scale production.
- In Vivo Validation : While in vitro potency is well-documented, pharmacokinetic and toxicity profiles remain understudied for most hybrids.
Table 1. Structural Features and Biological Activities of Representative Oxadiazole-Pyridinone Hybrids
| Compound | Target Enzyme | IC~50~ (nM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| TG4 | COX-2 | 12.3 | 1:85 |
| TG11 | COX-2 | 18.7 | 1:72 |
| 7a | HDAC Sirtuin 2 | 25.0 | N/A |
| 25 | E. coli (MIC) | 60 μM | N/A |
Data adapted from PMC studies on 1,2,4-oxadiazole derivatives.
Future research must prioritize fragment-based drug design to deconstruct hybrids into minimal pharmacophoric units, enabling systematic SAR exploration. Additionally, computational modeling of the title compound’s interaction with COX-2 or HDACs could identify selectivity-determining residues, guiding rational optimization.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-4-12(14(21)16-7-8-22-3)19-9-11(5-6-13(19)20)15-17-10(2)18-23-15/h5-6,9,12H,4,7-8H2,1-3H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEQGUXCJOZBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=C(C=CC1=O)C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide, with the CAS number 1396573-51-5, is a compound of interest due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₂₀N₄O₄
- Molecular Weight : 320.34 g/mol
- Structure : The compound features a pyridine ring and an oxadiazole moiety, which are significant for its biological interactions.
Research indicates that compounds containing oxadiazole and pyridine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
- Anticancer Properties : The presence of the oxadiazole ring is associated with cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of similar compounds on Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential application in treating infections caused by resistant strains. -
Cytotoxicity in Cancer Cells :
Research conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity. -
Inflammatory Response Modulation :
In vitro studies showed that the compound could reduce levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages stimulated with lipopolysaccharide (LPS). This highlights its potential as an anti-inflammatory agent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide exhibit promising anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines. The structural features of this compound suggest potential activity against tumor growth by disrupting cellular processes involved in proliferation and survival.
Anti-inflammatory Effects
Molecular docking studies have demonstrated that compounds with similar structural motifs can act as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The anti-inflammatory potential of this compound warrants further investigation through in vitro and in vivo studies to confirm its efficacy and mechanism of action.
Neuroprotective Properties
Research into the neuroprotective effects of oxadiazole derivatives has suggested their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that modulate tau protein aggregation and improve neuronal survival are critical in developing therapeutics for tauopathies. This compound could be explored for these applications based on its chemical structure.
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives revealed that compounds with a pyridine ring exhibited enhanced cytotoxicity against breast cancer cell lines. The research highlighted the role of substituents on the oxadiazole ring in modulating biological activity. This aligns with the structural characteristics of this compound.
Case Study 2: Anti-inflammatory Mechanism
In silico studies performed on similar compounds indicated their potential as selective inhibitors of 5-lipoxygenase. The molecular docking results suggested strong binding affinities that could lead to reduced inflammatory responses in cellular models.
Case Study 3: Neuroprotection
Research focusing on neuroprotective agents has identified oxadiazole derivatives as promising candidates due to their ability to inhibit tau aggregation. A study demonstrated that specific modifications could enhance their bioavailability and efficacy in neuronal cultures.
Chemical Reactions Analysis
Amide Hydrolysis
The terminal amide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Prolonged heating with concentrated HCl yields a carboxylic acid and 2-methoxyethylamine.
-
Basic Hydrolysis : Treatment with NaOH produces a carboxylate salt and amine. Steric hindrance from the methoxyethyl group may slow the reaction rate compared to simpler amides .
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazol-5-yl group is susceptible to ring-opening reactions:
-
Acid-Catalyzed Hydrolysis : Strong acids (e.g., HSO) cleave the oxadiazole ring to form a nitrile and hydroxylamine derivative :
-
Nucleophilic Attack : Thiols or amines may displace the oxadiazole oxygen under basic conditions, yielding thiadiazoles or triazoles .
Pyridinone Ring Modifications
The 2-oxopyridin-1(2H)-yl group participates in electrophilic substitution and ring-opening:
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Electrophilic Aromatic Substitution : Nitration (HNO/HSO) or sulfonation targets the electron-rich positions adjacent to the carbonyl group. The electron-withdrawing oxadiazole directs substituents to the para position .
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the lactam to a piperidine derivative, though steric effects may limit efficiency.
Methoxyethyl Group Transformations
The methoxyethyl side chain can undergo functionalization:
-
Ether Cleavage : HI cleaves the ether to form a hydroxyl group:
-
Oxidation : Strong oxidants (e.g., KMnO) convert the terminal methyl group to a carboxylic acid .
Condensation and Cycloaddition Reactions
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Schiff Base Formation : The primary amide may condense with aldehydes to form imines under dehydrating conditions.
-
Diels-Alder Reactions : The pyridinone’s conjugated diene system could engage in cycloadditions with dienophiles like maleic anhydride .
Mechanistic Considerations
-
Steric Effects : The 3-methyl group on the oxadiazole and the methoxyethyl chain may hinder reactions at the amide nitrogen.
-
Electronic Effects : The electron-deficient oxadiazole and pyridinone rings direct electrophiles to specific positions, while the methoxy group donates electrons via resonance .
Comparison with Similar Compounds
Ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate (CAS 142272-14-8)
Structural Similarities :
- Both compounds share the 5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl core.
Key Differences : - Side chain : The target compound has an N-(2-methoxyethyl)butanamide group, whereas the analog features an ethyl acetate ester.
Implications : - The methoxyethyl group in the target compound may enhance water solubility due to its polar nature, while the ethyl acetate ester is more lipophilic .
N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (Patent Compounds)
Structural Similarities :
- Both compounds include a 2-oxopyridin-1(2H)-yl scaffold substituted at the 5-position.
Key Differences : - 5-position substituent : The patent compound uses a 2,4-difluorobenzoyl group instead of 3-methyl-1,2,4-oxadiazole.
- Side chain : The patent compound has an L-alanine-derived side chain, while the target compound employs a methoxyethylbutanamide.
Implications : - The fluorinated benzoyl group in the patent compound increases lipophilicity and may enhance blood-brain barrier penetration, whereas the oxadiazole in the target compound could improve metabolic stability and reduce off-target interactions .
- The L-alanine side chain in the patent compound may confer stereospecific binding to enzymes like p38 MAP kinase, while the methoxyethyl group in the target compound lacks chiral centers, simplifying synthesis .
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives
Structural Similarities :
- Both classes incorporate heterocyclic systems (1,2,4-oxadiazole in the target compound vs. pyrimidine-benzooxazine in these derivatives).
Key Differences : - Core structure: The benzooxazine-pyrimidine core replaces the pyridinone-oxadiazole system.
- Functional groups : The derivatives lack the butanamide side chain, instead featuring substituted phenyl groups.
Implications : - The benzooxazine-pyrimidine core may offer greater π-π stacking interactions in hydrophobic binding pockets, while the pyridinone-oxadiazole system in the target compound could prioritize hydrogen-bonding interactions .
Lopinavir-Related Butanamide Impurities
Structural Similarities :
- Both compounds contain butanamide linkages.
Key Differences : - Core structure: Lopinavir impurities are part of a hexan-2-yl backbone with tetrahydropyrimidinone groups, unlike the pyridinone-oxadiazole core of the target compound. Implications:
- The butanamide group in lopinavir derivatives is critical for protease inhibitor activity, while its role in the target compound remains undefined. Structural differences suggest divergent therapeutic targets .
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Formation of the 1,2,4-oxadiazole ring through cyclization of amidoxime intermediates with activated carboxylic acid derivatives (e.g., using POCl₃ or TBTU as coupling agents) .
- Step 2 : Introduction of the pyridinone moiety via condensation reactions, often employing reflux conditions in solvents like dioxane or DMF .
- Step 3 : Final functionalization of the butanamide side chain using N-(2-methoxyethyl)amine under coupling agents such as EDC/HOBt . Key considerations: Optimize reaction temperatures (e.g., 80–100°C for cyclization) and monitor purity at each stage using TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirm regiochemistry of the 1,2,4-oxadiazole and pyridinone rings (¹H/¹³C NMR) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, if single crystals are obtainable .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Q. What preliminary biological screening assays are recommended?
Initial evaluations should focus on:
- Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric methods (e.g., LOX inhibition via linoleic acid peroxidation) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety margins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or off-target effects. Mitigate by:
- Standardizing protocols : Use uniform cell lines, incubation times, and positive controls (e.g., indomethacin for COX inhibition) .
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill curves .
- Metabolic stability tests : Assess compound degradation in liver microsomes to explain in vitro/in vivo discrepancies .
Q. How can computational methods guide mechanistic studies?
- Molecular docking : Model interactions with LOX/COX active sites (e.g., PDB IDs 1LOX, 3LN1) to identify key binding residues (e.g., His⁵²⁰ in LOX) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .
Q. What advanced techniques elucidate the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
